molecular formula C7H7N3 B2499298 5-Amino-6-methylnicotinonitrile CAS No. 183428-91-3; 3308-01-8

5-Amino-6-methylnicotinonitrile

Cat. No.: B2499298
CAS No.: 183428-91-3; 3308-01-8
M. Wt: 133.154
InChI Key: MWTRDJRVPIKZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Nicotinonitrile Scaffold in Chemical Sciences

The nicotinonitrile, or 3-cyanopyridine, framework is a prominent N-heteroaromatic ring system found in a multitude of physiologically active compounds. ekb.eg This structural motif is integral to various natural products, including nicotinic acid, nicotinamide (B372718), and vitamin B6, which are vital to metabolic processes. ekb.eg In the realm of medicinal chemistry, the nicotinonitrile scaffold has garnered substantial interest due to its presence in a wide array of synthetic molecules with diverse pharmacological activities. ekb.egekb.egbohrium.comresearchgate.net

The versatility of the nicotinonitrile ring allows for the introduction of various functional groups, leading to the creation of fused cyanopyridines and other derivatives with a broad spectrum of biological applications. ekb.eg Numerous compounds incorporating the nicotinonitrile scaffold have been developed and investigated for their potential as antioxidant, anti-inflammatory, and anticancer agents. ekb.egbohrium.com In fact, several commercially available drugs, such as bosutinib, milrinone, neratinib, and olprinone, feature this core structure, highlighting its therapeutic importance. ekb.egbohrium.comresearchgate.netaun.edu.eg

The significance of the nicotinonitrile scaffold extends to its role as a key building block in the synthesis of more complex molecules. Its chemical reactivity and the ability of the cyano group to participate in various transformations make it a valuable intermediate in the development of novel compounds for drug discovery and materials science. ekb.egresearchgate.net

Overview of 5-Amino-6-methylnicotinonitrile's Role and Place in Nicotinonitrile Chemistry

Within the extensive family of nicotinonitrile derivatives, this compound holds a specific and important position as a chemical intermediate. Its structure, featuring an amino group at the 5-position and a methyl group at the 6-position of the nicotinonitrile ring, provides multiple reactive sites for further chemical modifications.

Chemical Properties and Structure of this compound

PropertyValue
CAS Number 3308-01-8 achemblock.com
Molecular Formula C7H7N3 achemblock.com
Molecular Weight 133.15 g/mol achemblock.com
IUPAC Name This compound achemblock.com
SMILES CC1=C(N)C=C(C#N)C=N1 achemblock.com
Purity Typically 97% achemblock.com

This compound serves as a versatile starting material in the synthesis of a variety of heterocyclic compounds. The presence of the amino and cyano groups allows for a range of chemical reactions, including cyclization and condensation reactions, to form more complex fused ring systems. These resulting structures are often investigated for their potential biological activities.

While research on this compound itself is primarily focused on its synthetic utility, it is a crucial component in the broader exploration of the chemical space and therapeutic potential of nicotinonitrile-based molecules. Its role as a foundational building block enables the generation of diverse libraries of compounds for screening and development in various scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTRDJRVPIKZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 6 Methylnicotinonitrile and Its Key Precursors/derivatives

Established Synthetic Pathways

The traditional approaches to constructing the 5-amino-6-methylnicotinonitrile scaffold and related structures primarily involve cyclocondensation reactions, multi-step syntheses, and nucleophilic aromatic substitutions.

Multi-component and One-Pot Cyclocondensation Reactions

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules by combining three or more starting materials in a single operation. nih.govorganic-chemistry.org These reactions are characterized by high atom economy and the ability to rapidly generate molecular diversity. nih.gov In the context of pyridine (B92270) synthesis, MCRs often involve the condensation of carbonyl compounds, amines, and a source of cyanide. organic-chemistry.org

One-pot cyclocondensation reactions, a subset of MCRs, are particularly effective for the synthesis of substituted pyridines. A notable example is the Biginelli-like reaction, which can be adapted to produce related heterocyclic systems. For instance, the three-component condensation of an aldehyde, an enaminone, and 3-amino-1,2,4-triazole (acting as a urea (B33335) equivalent) has been shown to yield nih.govachemblock.comclockss.orgtriazolo[1,5-a]pyrimidines. researchgate.net While not a direct synthesis of this compound, this methodology highlights the power of one-pot cyclocondensations in assembling complex nitrogen-containing heterocycles from simple precursors. The general mechanism involves a cascade of reactions, often initiated by the formation of an imine intermediate, followed by cyclization and subsequent aromatization. nih.govorganic-chemistry.org

The synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones from ethyl 2,2-dicyanovinylcarbamate derivatives and primary aromatic amines provides another relevant example of cyclocondensation. nih.gov This reaction proceeds by heating the reactants in a suitable solvent, leading to the formation of the pyrimidinone ring system. nih.gov

Catalyst Efficiency in a Related MCR

Two-Stage and Multi-Step Synthetic Sequences

More traditional, linear synthetic routes provide a stepwise approach to this compound and its derivatives. These methods offer greater control over the introduction of specific functional groups.

A common strategy involves the construction of a substituted pyridine ring followed by functional group manipulations. For example, a multi-step sequence for a related compound, 5-amino-6-methyl benzimidazolone, involves:

Condensation: 3,4-diaminotoluene (B134574) reacts with urea to form 5-methyl benzimidazolone. google.com

Nitration: The resulting benzimidazolone is nitrated using dilute nitric acid to yield 5-nitro-6-methyl benzimidazolone. google.com

Reduction: The nitro group is then reduced to an amino group to afford the final product. google.com This reduction can be achieved using iron powder in an ethanol-water system or through catalytic hydrogenation. google.com

This type of sequence, involving nitration followed by reduction, is a classic method for introducing an amino group onto an aromatic ring. researchgate.net

Another example is the synthesis of methylthiolincosamine, where a component-based route utilizes nitroaldol chemistry to form key bonds within the amino sugar target. nih.gov Although a different target molecule, this demonstrates the utility of multi-step sequences in accessing complex structures.

Nucleophilic Aromatic Substitution in Substituted Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as pyridines. nih.govyoutube.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. nih.gov

For the synthesis of amino-substituted pyridines, an amine can act as the nucleophile, displacing a suitable leaving group like a halogen or a nitro group. youtube.comresearchgate.net The reactivity of halopyridines in SNAr reactions is generally lower than that of acid chlorides due to the need to disrupt the aromaticity of the pyridine ring during the reaction. youtube.com Heating is often required to drive these reactions to completion. youtube.com

The nitro group can also serve as an effective leaving group in SNAr reactions, particularly when positioned ortho or para to a strong electron-withdrawing group. researchgate.net This strategy can be a viable alternative to the more traditional multi-step process involving the reduction of a nitro compound. researchgate.net The regioselectivity of these substitutions is a key consideration, with computational studies sometimes employed to predict the most likely site of attack. nih.govrsc.org

Specific Functional Group Interconversions and Derivatizations

Once the core pyridine ring is assembled, various functional group interconversions can be performed to arrive at the desired this compound or its derivatives.

A key transformation is the conversion of a precursor functional group into the nitrile group. This can be achieved through several methods, including the Sandmeyer reaction, where a primary aromatic amine is converted to a nitrile via a diazonium salt. Another common method is the dehydration of an amide or an aldoxime.

The introduction of the amino group is often accomplished by the reduction of a nitro group, as previously mentioned. google.comresearchgate.net Catalytic hydrogenation over palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media are frequently employed for this purpose. researchgate.net

Derivatization of the amino group can lead to a wide range of analogs with potentially interesting biological properties. For example, the synthesis of derivatives of 5-hydroxy-6-methyl-2-aminotetralin, a semi-rigid congener of m-tyramine, involved the development of a key synthetic intermediate, 5-methoxy-6-methyl-2-tetralone. nih.gov

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency, safety, and scalability of chemical syntheses, modern approaches such as continuous flow chemistry are being increasingly adopted.

Continuous Flow Synthesis Methodologies and Scalability Considerations

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scalability. nih.gov In a flow system, reagents are continuously pumped through a reactor, where they mix and react. The reaction conditions, such as temperature and pressure, can be precisely controlled, often leading to higher yields and purities. nih.gov

This technology has been successfully applied to peptide synthesis, where it allows for the use of significantly lower excesses of amino acids, making the process more economical and sustainable. nih.gov While specific applications to the synthesis of this compound are not widely reported, the principles of flow chemistry are broadly applicable to many of the reaction types discussed, including nitrations, hydrogenations, and nucleophilic aromatic substitutions. The ability to perform multi-step sequences in a continuous fashion, sometimes telescoping steps without isolating intermediates, represents a significant advancement in process optimization. mdpi.com

The optimization of reaction parameters, such as catalyst loading, temperature, and residence time, is crucial for the successful implementation of continuous flow processes. nih.govnih.gov Computational tools can aid in the design and optimization of these processes. nih.gov

Catalytic Approaches in Nicotinonitrile Synthesis

The synthesis of nicotinonitrile derivatives is heavily reliant on a variety of catalytic methods to ensure high yields and efficiency. These methods range from multicomponent reactions under solvent-free conditions to reactions in aqueous media.

A notable green synthesis approach involves a four-component reaction for producing nicotinonitrile derivatives using a nanomagnetic metal-organic framework, Fe3O4@MIL-53(Al)-N(CH2PO3)2, as a catalyst. nih.gov This method, which combines an oxo-propanenitrile, ammonium (B1175870) acetate, an acetophenone (B1666503) derivative, and various aldehydes, operates under solvent-free conditions and results in excellent yields (68–90%) within short reaction times (40–60 minutes). nih.gov The catalyst's key advantages include its high stability, large surface-to-volume ratio, and easy separation from the reaction mixture using an external magnet. nih.gov

Another efficient one-pot, multi-component reaction for synthesizing highly substituted pyridine derivatives utilizes triethylamine (B128534) as a catalyst under solvent-free conditions. researchgate.net This method is valued for its high purity products, short reaction times, and simple workup procedure. researchgate.net

Biocatalytic processes are also emerging as a viable route for creating functionalized pyridines. For instance, nicotine (B1678760) can be transformed into valuable hydroxylated-pyridine intermediates by bacteria like Arthrobacter sp. and Pseudomonas sp. researchgate.net These intermediates are important precursors for various drugs and insecticides. researchgate.net Additionally, the enzyme HSP hydroxylase is key in a green route to synthesize functionalized 2,5-DHP. researchgate.net

Furthermore, rhodium catalysts have been shown to control the regioselective addition of boron-based nucleophiles to pyridinium (B92312) salts, allowing for the synthesis of specifically substituted dihydropyridines. nih.gov The choice of ligand, water content, and reaction temperature are critical parameters that influence the yield and regioselectivity of these dearomatization reactions. nih.gov

Historically, nicotinonitrile has been synthesized through various means, including the dehydration of nicotinamide (B372718) using phosphorus pentoxide, from 3-bromopyridine (B30812) and cuprous cyanide, and from nicotinic acid and ammonia (B1221849) with a dehydrating catalyst. orgsyn.org

Principles of Green Chemistry in Synthetic Route Design

Green chemistry principles are increasingly integral to the design of synthetic routes for nicotinonitriles, focusing on sustainability and minimizing environmental impact. mdpi.com

A prime example of green synthesis is the use of a reusable nanomagnetic metal-organic framework as a catalyst, which allows for solvent-free reactions and easy catalyst recovery. nih.gov This aligns with green chemistry's emphasis on waste reduction and catalyst reusability. nih.govhuarenscience.com Similarly, solid-state synthesis by grinding reactants together presents an efficient, economical, and environmentally friendly protocol, offering excellent yields and short reaction times. researchgate.net

The use of water as a solvent is another cornerstone of green chemistry, prized for its availability, non-toxicity, and safety. ckthakurcollege.net For instance, the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives has been successfully achieved in an aqueous medium using CoCeO2 nanoparticles as a reusable heterogeneous catalyst. ckthakurcollege.net

Biocatalysis, which employs enzymes for organic synthesis, offers a sustainable alternative for amide formation with advantages like mild reaction conditions and high catalytic efficiency. nih.gov Novozym® 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide derivatives in environmentally friendly tert-amyl alcohol. nih.gov Whole-cell biocatalysis is another innovative method, such as using recombinant Corynebacterium glutamicum for the one-step production of N-methylated amino acids from sugars and methylamine. nih.gov

The development of solvent-free synthesis methods is also a key area of research. One such method is a copper-catalyzed reaction to produce indolizines from pyridine, acetophenone, and nitroalkenes under solvent-free conditions, achieving high yields. mdpi.com

These approaches highlight a definitive shift towards more sustainable and environmentally conscious practices in chemical synthesis, emphasizing atom economy, safer solvents, and the use of renewable resources and catalysts. mdpi.comhuarenscience.com

Spectroscopic and Crystallographic Characterization of 5 Amino 6 Methylnicotinonitrile Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for confirming the primary structure of 5-Amino-6-methylnicotinonitrile.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring (H2 and H4) would appear as distinct singlets in the downfield region (typically 7.0-8.5 ppm), with their exact chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitrile group. The protons of the methyl group (-CH₃) would produce a singlet in the upfield region (around 2.0-2.5 ppm). The amino group (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but for related aminonicotinonitriles is often observed between 5.30–5.38 ppm. nist.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a separate signal. The spectrum would feature signals for the methyl carbon, the nitrile carbon, and the five distinct carbons of the pyridine ring. Quaternary carbons (C3, C5, C6) will have different intensities compared to carbons with attached protons. The nitrile carbon (C≡N) is characteristically found in the 115-120 ppm range. A predicted ¹³C NMR spectrum in water suggests specific shifts for the carbon atoms, which aids in structural confirmation. ambeed.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Chemical shifts (δ) are in ppm relative to a standard reference like TMS. Values are based on general principles and data from analogous compounds.)

Atom¹H NMR (Expected δ, Multiplicity)¹³C NMR (Expected δ)
-CH₃~2.4 (s, 3H)~20
-NH₂~5.3 (br s, 2H)-
C2-H~8.2 (s, 1H)~150
C3-CN-~105
C4-H~7.5 (s, 1H)~140
C5-NH₂-~145
C6-CH₃-~155
-C≡N-~117

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary suppression): This experiment helps differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, a DEPTQ experiment would show a positive signal for the CH₃ group, positive signals for the two CH groups on the ring, and no signals for the four quaternary carbons (C3, C5, C6, and the nitrile carbon), thus confirming their nature.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It is highly sensitive and would definitively link the proton signals to their corresponding carbon signals. magritek.com For instance, it would show a cross-peak connecting the methyl proton signal (~2.4 ppm) to the methyl carbon signal (~20 ppm) and the aromatic proton signals to their respective ring carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is instrumental in piecing together the molecular structure by connecting fragments. Key expected correlations for this compound would include cross-peaks from the methyl protons to the adjacent ring carbons (C6 and C5) and from the aromatic protons (H2 and H4) to neighboring carbons, confirming the substitution pattern on the pyridine ring.

Table 2: Expected Key 2D NMR Correlations for this compound

Proton(s)Expected HSQC Correlation (¹³C)Expected HMBC Correlations (¹³C)
-CH₃-CH₃C6, C5
H2C2C3, C4, C6
H4C4C2, C3, C5

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₇H₇N₃, HRMS is used to confirm the molecular weight with high precision, distinguishing it from other compounds with the same nominal mass. The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, consistent with the Nitrogen Rule. researchgate.net The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element.

Table 3: Precise Molecular Mass Data for this compound

ParameterValue
Chemical FormulaC₇H₇N₃
Nominal Mass133 amu
Monoisotopic Mass (Exact Mass)133.06400 u
Expected [M+H]⁺ ion in HRMS134.07178 u

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides valuable structural information. For aromatic amines, fragmentation can be complex. acmec.com.cn The molecular ion peak (M⁺) in the mass spectrum of this compound is expected to be relatively stable due to the aromatic ring.

Common fragmentation pathways for similar structures could include:

Loss of HCN: A characteristic fragmentation for nitriles, which would result in a peak at m/z 106.

Loss of a methyl radical (·CH₃): Cleavage of the methyl group would lead to a fragment at m/z 118.

Cleavage of the amino group: Loss of ·NH₂ could lead to a fragment at m/z 117.

The presence of a stable aromatic structure generally leads to strong molecular ion peaks. acmec.com.cn The specific fragmentation pattern serves as a fingerprint, aiding in the identification of the compound.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. spectralservice.de

The IR spectrum of this compound is expected to show several key absorption bands that confirm the presence of its primary functional groups:

N-H Stretching: The amino (-NH₂) group will exhibit two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is indicative of a primary amine. chemicalbook.com For a similar compound, 2-amino-5-methylpyridine, these bands appear around 3444 and 3335 cm⁻¹. rsc.org

C≡N Stretching: The nitrile group (-C≡N) gives rise to a sharp, intense absorption band in the range of 2210-2260 cm⁻¹. For related aminonicotinonitriles, this peak is observed around 2204–2210 cm⁻¹. nist.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). researchgate.net

Aromatic C=C Bending: The pyridine ring will show several characteristic absorption bands in the fingerprint region (below 1600 cm⁻¹) corresponding to C=C and C=N bond stretching and bending vibrations. nih.gov

N-H Bending: The bending vibration for the primary amine typically appears in the 1590-1650 cm⁻¹ range. nist.gov

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupType of VibrationExpected Frequency Range (cm⁻¹)Expected Intensity
Primary AmineN-H Stretch3300 - 3500 (two bands)Medium, Sharp
NitrileC≡N Stretch2210 - 2260Strong, Sharp
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Aliphatic C-HC-H Stretch2850 - 2960Medium to Weak
Aromatic RingC=C / C=N Stretch1400 - 1600Medium to Strong
Primary AmineN-H Bend1590 - 1650Medium

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive three-dimensional model of a molecule's solid-state structure.

Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), no published single-crystal X-ray diffraction data for this compound was found. The crystal structure of this compound has not been determined or is not currently available in the public domain.

Therefore, it is not possible to provide experimental details on the crystal system, space group, unit cell dimensions, or a detailed analysis of the molecular geometry and intermolecular interactions for this compound based on X-ray diffraction.

Theoretical and Computational Investigations on 5 Amino 6 Methylnicotinonitrile and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. By calculating the electronic structure, researchers can predict a wide range of properties, from molecular geometry to spectroscopic characteristics and reaction mechanisms.

Electronic Structure, Geometry Optimization, and Energetic Profiles

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For instance, studies on various heterocyclic compounds, including pyridine (B92270) derivatives, have utilized DFT methods like B3LYP with specific basis sets (e.g., 6–31 G(d,p)) to optimize molecular structures. nih.gov This process is foundational for understanding the electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

The electronic structure of related compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), has been studied under conditions like uniaxial compression to understand phenomena such as insulator-to-metal transitions. aps.org Such studies, employing both DFT and configuration interaction methods, help in predicting the behavior of molecules under extreme conditions. aps.org Furthermore, the energetic profiles of molecules, including their thermodynamic properties, can be computed to determine their stability and potential for various chemical transformations. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of DFT is the prediction of spectroscopic parameters, which is invaluable for structure elucidation. researchgate.net Specifically, DFT, often combined with methods like Gauge-Including Atomic Orbital (GIAO), is used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov While DFT provides a solid framework, the accuracy of these predictions can be further enhanced by integrating deep learning methods, such as Graph Neural Networks (GNNs). nih.govmdpi.com These combined approaches have shown remarkable success in predicting ¹H and ¹³C chemical shifts with high accuracy, often achieving mean absolute errors (MAEs) below 0.2 ppm for ¹H and around 1.4 ppm for ¹³C. nih.govst-andrews.ac.uk

The process involves optimizing the molecular geometry using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d)) and then performing a single-point NMR calculation. nih.gov The predicted chemical shifts are then compared with experimental data to validate the computational model. researchgate.net This synergy between computational prediction and experimental verification is a powerful strategy in modern chemical research. researchgate.net

Table 1: Comparison of Predicted and Experimental NMR Chemical Shifts

Nucleus Prediction Method Mean Absolute Error (MAE) Reference
¹H DFT-GIAO + 3D GNN 0.185 ppm nih.gov
¹³C DFT-GIAO + 3D GNN 0.944 ppm nih.gov

Mechanistic Insights into Reaction Pathways and Transition States

DFT calculations are pivotal in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For example, the mechanism for the formation of various pyridine derivatives has been proposed and supported by computational studies. nih.gov

The study of transition state analogues is a key area where computational chemistry provides significant contributions. nih.govuniversiteitleiden.nl By understanding the structure of the transition state of an enzymatic reaction, potent inhibitors can be designed. researchgate.netresearchgate.net DFT methods can be used to model these transition states and predict the binding affinities of potential inhibitors. For instance, in the study of enzymes like 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN), transition state analysis has led to the development of femtomolar inhibitors. researchgate.net The M06 suite of functionals is often recommended for applications involving thermochemistry, kinetics, and noncovalent interactions, which are critical for studying reaction pathways. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques in drug discovery and development. They allow for the prediction of how a small molecule, or ligand, might interact with a biological target, typically a protein.

Prediction of Molecular Interactions with Biological Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net These studies are crucial for understanding the binding mode and affinity of potential drug candidates. For instance, docking studies have been used to investigate the interaction of various heterocyclic compounds with protein active sites, revealing key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.netmdpi.com

The results of docking studies are often expressed as a docking score, which estimates the binding affinity (e.g., in kcal/mol). nih.gov For example, docking simulations of aza compounds with the heme-binding protein of Tannerella forsythia have identified compounds with strong binding affinities, comparable to or better than known drugs. nih.gov Similarly, studies on inhibitors of cancer-related kinases have used docking to identify potent lead compounds from large databases. alliedacademies.org These computational predictions can then guide the synthesis and experimental testing of the most promising candidates.

Table 2: Examples of Molecular Docking Studies

Compound Class Target Protein Key Findings Reference
Tetrahydrobenzo[b]thiophene derivatives Tubulin Efficient interaction with active sites researchgate.net
Aza compounds Heme-binding protein Docking scores ranging from -5.2 to -8.0 kcal/mol nih.gov

In Silico Bioavailability and Pharmacokinetic Parameter Prediction

Beyond predicting binding affinity, computational methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These in silico predictions are vital for assessing the drug-likeness and potential bioavailability of a compound early in the discovery process.

Web-based tools like SwissADME and ProTox-II are commonly used to calculate various physicochemical and pharmacokinetic parameters. nih.gov These include predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, interaction with P-glycoprotein (P-gp), and inhibition of cytochrome P450 (CYP) enzymes. nih.gov For example, studies on aza compounds predicted low GI absorption but good skin permeability and no BBB permeation. nih.gov Similarly, for bicyclo(aryl methyl)benzamides, ADMET predictions helped identify molecules with a high probability of penetrating the central nervous system. mdpi.com Lipinski's rule of five is a commonly applied filter to assess the drug-likeness of a compound based on its molecular properties. nih.gov

Table 3: Predicted ADME Properties for a Class of Aza Compounds

Property Prediction
Gastrointestinal Absorption Low
Blood-Brain Barrier Permeation No
Skin Permeation (log Kp) -5.01 to -9.94 cm/s
Lipinski's Rule of Five Obeyed

Source: nih.gov

Computational Elucidation of Structure-Activity Relationships (SAR)

The computational investigation of 5-Amino-6-methylnicotinonitrile and its analogues involves determining the key structural motifs and physicochemical properties that govern their biological activities. This is often achieved through a combination of QSAR and molecular docking studies, which correlate structural features with observed biological effects.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity. For aminopyridine and nicotinonitrile derivatives, QSAR studies have been instrumental in identifying the critical descriptors that influence their therapeutic potential, such as their role as kinase inhibitors or bronchodilators. nih.govuobasrah.edu.iq

In a typical QSAR study on aminopyridine derivatives, various molecular descriptors are calculated. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. These are crucial for understanding how a molecule interacts with its biological target. uobasrah.edu.iq

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor that quantifies the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. uobasrah.edu.iq

Topological Descriptors: These are numerical values that describe the atomic connectivity and branching of a molecule.

For a series of 2-substituted aminopyridopyrimidin-7-one derivatives studied as tyrosine kinase inhibitors, QSAR models were developed using multiple linear regression. uobasrah.edu.iq These models demonstrated a high correlation between the calculated descriptors and the observed biological activity, with R² values ranging from 0.87 to 0.91. uobasrah.edu.iq Such studies indicate that the biological activity of these compounds can be effectively modeled using quantum chemical molecular descriptors. uobasrah.edu.iq

Illustrative QSAR Data for Aminopyridine Analogues

Below is a representative table of descriptors often used in QSAR studies of aminopyridine analogues. Note: This data is illustrative and not specific to this compound.

Compound AnalogueMolecular Weight ( g/mol )logPHOMO Energy (eV)LUMO Energy (eV)Predicted IC₅₀ (µM)
Analogue A250.32.1-6.5-1.20.5
Analogue B264.32.5-6.7-1.10.3
Analogue C278.42.9-6.4-1.30.8
Analogue D292.43.2-6.8-1.00.2

This table showcases how variations in molecular properties can be correlated with predicted inhibitory concentrations (IC₅₀).

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule (ligand), such as an analogue of this compound, binds to the active site of a target protein. nih.govijper.org

For nicotinonitrile derivatives investigated for their bronchodilation properties, molecular docking studies were performed to understand their interaction with the target receptor. nih.gov These studies, often combined with 3D-pharmacophore modeling, help to identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for binding affinity and biological activity. nih.gov

In studies of other heterocyclic compounds, such as those targeting topoisomerase II, docking scores (often expressed in kcal/mol) are used to rank potential inhibitors. ijper.org A more negative docking score generally indicates a more favorable binding interaction.

Illustrative Molecular Docking Data for Nicotinonitrile Analogues

The following table provides an example of the kind of data generated from a molecular docking study of nicotinonitrile analogues against a hypothetical protein target. Note: This data is illustrative and not specific to this compound.

AnalogueDocking Score (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
Analogue 1-8.53TYR23, SER45, LYS88
Analogue 2-7.92TYR23, ASN42
Analogue 3-9.24TYR23, SER45, LYS88, ASP90
Analogue 4-6.81SER45

From such data, researchers can infer that features like the ability to form multiple hydrogen bonds and interact with specific amino acid residues are critical for the activity of these compounds. For instance, the presence of amino and cyano groups in 2-amino-3-cyanopyridine (B104079) derivatives provides key sites for electrophilic and nucleophilic reactions, influencing their interaction with biological targets. nih.gov

Research Applications and Contributions to Chemical Sciences

Strategic Intermediate and Building Block in Complex Organic Synthesis

5-Amino-6-methylnicotinonitrile is a valuable bifunctional building block in organic synthesis. enamine.net Its structure, featuring both an amino and a nitrile group, allows for a variety of chemical transformations, making it a versatile starting material for more complex molecules. enamine.net These functional groups can be selectively reacted, enabling the construction of diverse molecular architectures. enamine.net

The compound's utility as a building block is highlighted in its application for creating larger, more intricate structures. Bifunctional molecules like this compound are particularly useful as linkers, tethering different molecular fragments together. enamine.net Furthermore, if one of the functional groups is not involved in the primary reaction, it remains available for further interactions, which is a significant advantage in drug design and materials science. enamine.net

The reactivity of the amino and nitrile groups can be modulated based on reaction conditions, providing chemists with control over the synthetic outcome. clockss.org For example, the amino group can undergo acylation, alkylation, and reductive amination, while the nitrile group can be reduced to a primary amine or an aldehyde, or hydrolyzed to a carboxylic acid. enamine.net This dual reactivity makes it a strategic component in the multistep synthesis of complex organic compounds.

Precursors for Advanced Heterocyclic Ring Systems

This compound serves as a crucial precursor for the synthesis of a wide array of advanced heterocyclic ring systems. Its inherent chemical functionalities, the amino and cyano groups, are perfectly poised for cyclization reactions, leading to the formation of various fused and non-fused heterocycles.

One of the prominent applications is in the synthesis of pyrazole (B372694) derivatives. For instance, it can be used to create substituted 5-aminopyrazoles, which are significant heterocyclic templates in medicinal and agrochemical research. beilstein-journals.org The synthesis often involves the reaction of a β-ketonitrile derivative, which can be conceptually related to the structure of this compound, with hydrazines to form the pyrazole ring. beilstein-journals.org

Furthermore, this compound is a valuable starting material for constructing pyrimidinone rings. For example, it can be a precursor to 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones. nih.gov These pyrimidinone systems are themselves precursors for even more complex heterocyclic structures like 1,2,3-triazoles through "click" chemistry. nih.gov

The versatility of this compound as a precursor extends to the synthesis of other nitrogen-containing heterocycles. Amino nitriles, in general, are known to be excellent starting materials for creating diverse heterocyclic units through various cyclization strategies. enamine.net The presence of the pyridine (B92270) ring in this compound adds another layer of chemical diversity to the resulting heterocyclic systems.

The following table provides examples of heterocyclic systems that can be synthesized from precursors like this compound.

Precursor TypeResulting Heterocyclic SystemKey Reaction Type
β-Ketonitrile derivatives5-AminopyrazolesCondensation with hydrazines
Aminonitrile6-Amino-5-cyano-2(1H)-pyrimidinonesCyclization with appropriate reagents
AminonitrileTetrazolo[1,5-a]pyrimidinesBiginelli-type reactions

Development of Functional Materials and Chemical Probes

The unique electronic and structural properties of this compound make it a valuable component in the development of functional materials and chemical probes. The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups on the pyridine ring system can give rise to interesting photophysical properties.

This type of push-pull electronic structure is often a key feature in the design of fluorescent dyes and chemical probes. The emission properties of such molecules can be sensitive to their local environment, making them useful as sensors for various analytes or for imaging applications in biological systems.

While direct examples for this compound are not extensively detailed, the broader class of amino nitriles and related heterocyclic compounds are known to be used in the synthesis of organic pigments and other functional materials. bldpharm.comamoghchemicals.in For instance, related benzimidazolone intermediates are widely used in the synthesis of pigments for inks, coatings, and plastics. amoghchemicals.in The structural motifs present in this compound suggest its potential as a building block for creating novel dyes and materials with tailored optical and electronic properties.

Applications in Agrochemical Research

The structural framework of this compound is relevant to the field of agrochemical research. Many commercially successful herbicides, insecticides, and fungicides contain nitrogen-based heterocyclic cores. The pyridine ring, in particular, is a common feature in a number of agrochemicals.

The 5-aminopyrazole system, which can be synthesized from precursors structurally related to this compound, has a long history of application in the agrochemical industry. beilstein-journals.org For example, certain 5-aminopyrazole derivatives have been investigated for their insecticidal properties. beilstein-journals.org

The general class of aminonitriles and their derivatives are considered important intermediates in the synthesis of various biologically active compounds, including those with potential use in agriculture. researchgate.net The specific combination of the amino, methyl, and nitrile groups on the pyridine ring of this compound provides a unique scaffold for the development of new agrochemical candidates.

Significance in Pharmaceutical Intermediate Synthesis

This compound and its derivatives are significant intermediates in the synthesis of pharmaceutically active compounds. The pyridine nucleus is a common scaffold in many approved drugs, and the versatile functional groups of this compound allow for the construction of a wide range of medicinal agents.

The amino group can serve as a handle for introducing various substituents, while the nitrile group can be transformed into other key functionalities like amines or carboxylic acids. This flexibility is crucial for creating libraries of compounds for drug discovery programs.

For instance, related aminopyrazole structures have been investigated as NPY5 antagonists and corticotrophin-releasing factor-1 (CRF-1) receptor antagonists. beilstein-journals.org Furthermore, derivatives of 5-amino-1-methylquinolinium (B14899983) (5-amino-1MQ), which shares some structural similarities, have been studied for their potential in treating obesity and related metabolic disorders by inhibiting the enzyme nicotinamide (B372718) N-methyltransferase (NNMT). nih.govgenemedics.comlimitlesslifenootropics.com These studies highlight the potential of aminopyridine and related scaffolds in medicinal chemistry.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

A thorough review of academic literature indicates that 5-Amino-6-methylnicotinonitrile has not been the subject of extensive, dedicated research studies. Its primary role appears to be that of a chemical intermediate or building block, available from commercial suppliers. There are no prominent, peer-reviewed publications that focus centrally on its synthesis, characterization, and reaction chemistry. The academic contributions directly attributable to this specific molecule are therefore minimal.

Identified Research Gaps and Unaddressed Challenges

The most significant research gap is the near-complete absence of published, detailed synthetic procedures for this compound. While general methods for the synthesis of substituted aminopyridines are known, specific conditions and optimization for this particular compound are not documented.

Furthermore, its chemical reactivity remains largely unexplored. There is a lack of data on its behavior in key organic reactions, including:

Cycloaddition Reactions: The potential of the nitrile and amino groups to participate in cycloaddition reactions has not been investigated.

Condensation Reactions: Specific examples of condensation reactions with various electrophiles to form fused heterocyclic systems are not reported.

Substitution Reactions: The reactivity of the pyridine (B92270) ring towards electrophilic or nucleophilic substitution has not been characterized.

The primary challenge is the lack of foundational research on which to build more advanced studies. Without a clear understanding of its synthesis and basic reactivity, its potential as a versatile building block in medicinal and materials chemistry remains unrealized.

Prospective Avenues for Future Investigations and Novel Transformations

Given the structural motifs present in this compound—an aminopyridine core with a nitrile group—several prospective avenues for future investigation can be proposed. These are based on the known chemistry of related compounds and represent opportunities for novel research.

Development of a Robust Synthetic Protocol: A primary focus should be the development and publication of a high-yielding, scalable synthesis of this compound. This would make the compound more accessible for research purposes.

Exploration of Cyclization Reactions: The vicinal amino and nitrile groups are primed for cyclization reactions to form fused heterocyclic systems. For instance, reaction with isothiocyanates could lead to the formation of pyridothienopyrimidines, a class of compounds with potential biological activity.

Synthesis of Fused Pyrimidines: Condensation reactions with reagents like formamide, urea (B33335), or guanidine (B92328) could provide access to novel pyridopyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry.

Investigation of the Nitrile Group Chemistry: The nitrile group can be transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, each opening up new avenues for derivatization and the synthesis of novel compounds.

Catalytic Cross-Coupling Reactions: The pyridine ring could be a substrate for various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the creation of libraries of novel compounds for biological screening.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Amino-6-methylnicotinonitrile in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved respirators (e.g., P95 filters for low exposure or OV/AG/P99 cartridges for higher concentrations) .
  • Ventilation: Work in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation if handling powdered forms .
  • First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention. Always provide SDS documentation to healthcare providers .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer:

  • Palladium-Catalyzed Cyanation: Adapt methods from analogous compounds (e.g., 6-Amino-5-methoxynicotinonitrile). React a halogenated precursor (e.g., 5-bromo-6-methylnicotinonitrile) with zinc cyanide in anhydrous DMF under nitrogen, using Pd(PPh₃)₄ as a catalyst. Optimize reaction time (typically 12-24 hrs) and temperature (80-100°C) .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Confirm purity via HPLC or TLC .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer:

  • Spectroscopic Analysis:
  • ¹H/¹³C NMR: Compare chemical shifts with predicted values (e.g., aromatic protons at δ 7.5-8.5 ppm, nitrile carbon at ~115 ppm).
  • FT-IR: Confirm nitrile group absorption at ~2200 cm⁻¹ .
  • Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% target peak area).

Q. What are the key considerations when designing experiments to study the reactivity of this compound under varying conditions?

  • Methodological Answer:

  • Variable Control: Systematically test pH, temperature, and solvent polarity. For example, assess nucleophilic substitution in polar aprotic solvents (e.g., DMSO) vs. protic solvents (e.g., MeOH).
  • Reaction Monitoring: Use in-situ techniques like UV-Vis spectroscopy or LC-MS to track intermediate formation .

Advanced Research Questions

Q. How can conflicting data regarding the catalytic efficiency in the synthesis of this compound be resolved?

  • Methodological Answer:

  • Reproducibility Checks: Replicate experiments using identical catalysts (e.g., PdCl₂ vs. Pd(PPh₃)₄) and anhydrous conditions.
  • Kinetic Studies: Perform time-resolved experiments to compare reaction rates. Use Arrhenius plots to evaluate activation energies .
  • Data Cross-Validation: Compare results with computational models (e.g., DFT calculations for transition states) .

Q. What methodologies are effective in analyzing the metabolic pathways of this compound in biological systems?

  • Methodological Answer:

  • In Vitro Assays: Incubate with liver microsomes (human or rodent) to identify phase I metabolites (e.g., oxidation products). Use LC-HRMS for metabolite profiling .
  • Toxicogenomics: Apply RNA-seq to assess gene expression changes in exposed cell lines (e.g., HepG2). Focus on CYP450 isoforms (e.g., CYP3A4) .

Q. What strategies optimize the yield of this compound in large-scale reactions while maintaining safety?

  • Methodological Answer:

  • Process Intensification: Use flow chemistry to enhance heat/mass transfer and reduce hazardous intermediate accumulation.
  • Waste Mitigation: Implement solvent recovery systems (e.g., distillation for DMF reuse) .
  • Safety Protocols: Conduct hazard operability (HAZOP) studies to identify risks in scaling (e.g., exothermicity, cyanide release) .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to account for variability.
  • Dose-Response Validation: Re-evaluate IC₅₀/EC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) with standardized assays (e.g., MTT for cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.